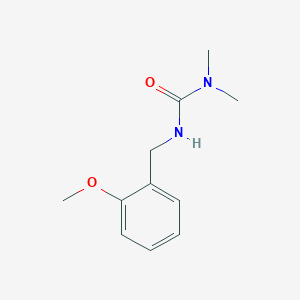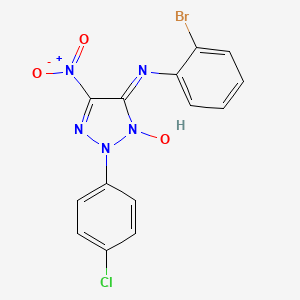![molecular formula C15H22N2O3S B4186140 N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)
N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Vue d'ensemble
Description
Sulfonamides are a class of organic compounds widely studied for their diverse chemical properties and applications in various fields, including medicinal chemistry, material science, and as ligands for metal coordination. Their molecular structure allows for a wide range of chemical reactions and modifications, leading to different physical and chemical properties.
Synthesis Analysis
The synthesis of sulfonamide compounds involves various chemical reactions, often starting from sulfonyl chlorides reacting with amines or other nucleophiles. For instance, N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide and its derivatives have been synthesized through reactions involving benzene sulfonyl chloride and aminopyridine, yielding compounds with significant yields and demonstrating the versatility of sulfonamide chemistry in synthesizing complex molecules (Jacobs et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamides can significantly influence their chemical properties and interactions. X-ray crystallography studies on sulfonamide compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide , reveal intricate details about their molecular conformations, including π–π interactions and hydrogen-bonding patterns that contribute to their stability and reactivity (Mohamed-Ezzat et al., 2023).
Orientations Futures
The future directions for research on “N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide” could involve exploring its potential biological activity, given the presence of a pyrrolidine ring in its structure . Further studies could also focus on its synthesis and the development of methods to characterize its physical and chemical properties.
Propriétés
IUPAC Name |
N-ethyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-16-21(19,20)14-8-5-13(6-9-14)7-10-15(18)17-11-3-4-12-17/h5-6,8-9,16H,2-4,7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGXQXVARKGSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4186059.png)
![N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4186067.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B4186068.png)
![4-chloro-N-{5-[(2,2-dimethylhydrazino)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B4186079.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186085.png)
![5-(2-furyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186091.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4186094.png)

![4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4186125.png)


![4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4186136.png)
![ethyl 4-amino-2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186144.png)